(R)-2-(1-Hydroxyethyl)pyridine
Overview
Description
®-1-(Pyridin-2-yl)ethanol is a chiral alcohol with a pyridine ring attached to the ethanol backbone
Scientific Research Applications
®-1-(Pyridin-2-yl)ethanol has numerous applications in scientific research:
Safety and Hazards
The safety information for “®-1-(Pyridin-2-yl)ethanol” includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Pyridine derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the target’s function, which can have downstream effects on cellular processes .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-1-(Pyridin-2-yl)ethanol. For instance, pH levels can affect the compound’s stability and reactivity . Additionally, the presence of other molecules can influence the compound’s interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
®-1-(Pyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-acetylpyridine using chiral catalysts. For instance, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand, yielding the desired ®-enantiomer with high enantiomeric excess .
Another method involves the enzymatic reduction of 2-acetylpyridine using alcohol dehydrogenases. This biocatalytic approach offers high selectivity and mild reaction conditions, making it an attractive option for industrial applications .
Industrial Production Methods
In industrial settings, the production of ®-1-(Pyridin-2-yl)ethanol often employs large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
®-1-(Pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Reduction: It can be reduced to ®-1-(Pyridin-2-yl)ethane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as Mitsunobu reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran.
Major Products Formed
Oxidation: ®-1-(Pyridin-2-yl)ethanone.
Reduction: ®-1-(Pyridin-2-yl)ethane.
Substitution: Various substituted pyridines depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(Pyridin-2-yl)ethanol
- 2-(Pyridin-2-yl)ethanol
- 2-(Pyridin-2-yl)ethanone
Uniqueness
®-1-(Pyridin-2-yl)ethanol is unique due to its chiral nature and the presence of the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its enantiomeric purity makes it valuable in asymmetric synthesis and as a chiral building block .
Properties
IUPAC Name |
(1R)-1-pyridin-2-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHIIIRFJKDTLG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349085 | |
Record name | (1R)-1-(Pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27911-63-3 | |
Record name | (1R)-1-(Pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(pyridin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the enzymatic reduction of 2-acetylpyridine to (R)-1-(pyridin-2-yl)ethanol using bean seed extracts? Which bean varieties were most effective?
A1: The research investigated the use of crude enzyme extracts from various bean varieties to catalyze the reduction of 2-acetylpyridine to its corresponding alcohol, (R)-1-(pyridin-2-yl)ethanol. While the overall conversion rate for ketones was generally lower than that observed for aldehydes, bayo and black bean extracts demonstrated a remarkable ability to produce (R)-1-(pyridin-2-yl)ethanol in an enantiopure form []. This suggests that these bean varieties possess specific reductase enzymes with high selectivity for this particular reaction. Further research into the specific enzymes responsible and their mechanisms could be valuable for optimizing this biocatalytic process.
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